2-(2-Chloro-benzyloxymethyl)-benzoic acid
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Overview
Description
2-(2-Chloro-benzyloxymethyl)-benzoic acid is an organic compound with a molecular formula of C15H13ClO3 It is characterized by the presence of a benzoic acid moiety substituted with a 2-chloro-benzyloxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-benzyloxymethyl)-benzoic acid typically involves the reaction of 2-chlorobenzyl alcohol with benzoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the esterification reaction, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-benzyloxymethyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(2-Chloro-benzyloxymethyl)-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-benzyloxymethyl)-benzoic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the benzoic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride
- 5-(2-Chloro-benzyloxymethyl)-2-methyl-benzofuran-3-carboxylic acid methyl ester
Comparison
2-(2-Chloro-benzyloxymethyl)-benzoic acid is unique due to its specific substitution pattern and the presence of both a chloro group and a benzyloxymethyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-14-8-4-2-6-12(14)10-19-9-11-5-1-3-7-13(11)15(17)18/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKPRDGVLISAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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